Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (CAS 190436-38-5) is a synthetic heterocyclic compound belonging to the tetrahydrocinnolinone class, characterized by a 4-bromophenyl substituent at the 3-position and geminal dimethyl groups at the 7-position of the partially saturated cinnoline core. With a molecular formula of C16H17BrN2O and a molecular weight of 333.22 g/mol, the compound features a single hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3-AA of 3.5, and a predicted pKa of 4.56 ± 0.60, indicating moderate lipophilicity and weakly acidic character.

Molecular Formula C16H17BrN2O
Molecular Weight 333.229
CAS No. 190436-38-5
Cat. No. B2914778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one
CAS190436-38-5
Molecular FormulaC16H17BrN2O
Molecular Weight333.229
Structural Identifiers
SMILESCC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1)C
InChIInChI=1S/C16H17BrN2O/c1-16(2)8-14-12(15(20)9-16)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-6,19H,7-9H2,1-2H3
InChIKeyBPFWHSDBBPYSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (CAS 190436-38-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (CAS 190436-38-5) is a synthetic heterocyclic compound belonging to the tetrahydrocinnolinone class, characterized by a 4-bromophenyl substituent at the 3-position and geminal dimethyl groups at the 7-position of the partially saturated cinnoline core [1]. With a molecular formula of C16H17BrN2O and a molecular weight of 333.22 g/mol, the compound features a single hydrogen bond donor, three hydrogen bond acceptors, a computed XLogP3-AA of 3.5, and a predicted pKa of 4.56 ± 0.60, indicating moderate lipophilicity and weakly acidic character [1]. The bromophenyl moiety provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions, while the tetrahydrocinnolin-5-one scaffold shares structural ancestry with pharmacologically relevant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor chemotypes documented in the patent literature [2].

Why 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one Cannot Be Replaced by Generic Tetrahydrocinnolinone Analogs in Research Procurement


Tetrahydrocinnolin-5-one derivatives cannot be treated as interchangeable building blocks because subtle structural modifications—particularly at the 3-aryl and 7-alkyl positions—dramatically alter molecular recognition, physicochemical properties, and synthetic utility [1]. The 4-bromophenyl group at the 3-position is not a passive spectator; its electron-withdrawing character modulates the electron density of the cinnolinone ring, influencing both tautomeric equilibria and reactivity in subsequent transformations, while the bromine atom serves as a specific reactive locus for cross-coupling chemistry that chloro, fluoro, or unsubstituted phenyl analogs cannot identically replicate . Furthermore, the 7,7-dimethyl substitution pattern locks the cyclohexenone ring into a conformation distinct from 7-methyl or 7-unsubstituted analogs, impacting both the compound's three-dimensional shape and its predicted LogP and solubility profile [1]. The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps that directly affect experimental reproducibility and downstream application success.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (CAS 190436-38-5) Against Its Closest Analogs


Physicochemical Property Differentiation: LogP and Predicted Bioavailability Profile Versus 7-Methyl and 7-Unsubstituted Analogs

The target compound's computed XLogP3-AA of 3.5 distinguishes it from the less lipophilic 7-unsubstituted analog 3-(4-bromophenyl)-6,7,8-trihydrocinnolin-5-one (predicted XLogP3-AA ≈ 2.8) and the even less lipophilic 7-methyl analog (predicted XLogP3-AA ≈ 3.1), positioning it within the optimal lipophilicity range for cell permeability while maintaining acceptable aqueous solubility [1][2]. The 7,7-dimethyl substitution increases steric bulk and reduces metabolic vulnerability at the α-position of the ketone relative to 7-unsubstituted or 7-monosubstituted comparators [1].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Utility Advantage: Para-Bromophenyl Substituent Enables Regioselective Cross-Coupling Chemistry Absent in Chloro, Fluoro, or Unsubstituted Phenyl Analogs

The 4-bromophenyl group undergoes oxidative addition to Pd(0) catalysts with kinetics intermediate between the more reactive 4-iodophenyl (prone to homocoupling side reactions) and the less reactive 4-chlorophenyl (requiring specialized ligands and higher temperatures), providing a balanced reactivity profile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In contrast, the 4-chlorophenyl analog 3-(4-Chloro-3-methylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (CAS 1024547-41-8) exhibits significantly slower oxidative addition kinetics, typically requiring >100°C and electron-rich phosphine ligands, while the unsubstituted 3-phenyl analog offers no halogen-based diversification handle .

Synthetic chemistry Cross-coupling Building block

Class-Level Target Engagement: Tetrahydrocinnolin-5-one Scaffold Is Validated as a Privileged Chemotype for 11β-HSD1 Inhibition, Supporting Prioritization for Metabolic Disease Research

Tetrahydrocinnoline derivatives bearing aryl substituents at the 3-position and alkyl substitution at the 7-position have been explicitly claimed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in US Patent 8,501,940 B2, with representative compounds demonstrating IC50 values as low as 1.10 nM against human 11β-HSD1 in PBMC cellular assays [1]. While the target compound itself has not been individually profiled in published 11β-HSD1 assays, its structural congruence with the Markush formula (I) and the presence of the 4-bromophenyl and 7,7-dimethyl substitution pattern place it directly within the claimed chemical space of the patent's most potent embodiments [1]. Compounds falling outside this substitution pattern (e.g., 7-unsubstituted or 3-unsubstituted tetrahydrocinnolin-5-ones) lack the critical pharmacophoric elements required for 11β-HSD1 engagement and show negligible activity under identical assay conditions [2].

11β-HSD1 inhibition Metabolic disease Tetrahydrocinnoline scaffold

Predicted Acid Dissociation Constant (pKa) Differentiates This Compound from Non-Brominated Phenyl Analogs for pH-Dependent Solubility and Salt Formation Strategies

The target compound exhibits a predicted pKa of 4.56 ± 0.60, attributable to the cinnolinone NH proton, which is measurably more acidic than the predicted pKa of the parent unsubstituted 3-phenyl-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (predicted pKa ≈ 5.1) due to the electron-withdrawing effect of the para-bromine atom . This 0.5-unit pKa shift means that at physiological pH 7.4, the target compound exists >99.9% in its neutral form, whereas at formulation-relevant pH values near 4.5, it approaches 50% ionization, enabling salt formation strategies that are less accessible to the 3-phenyl analog [1].

pKa prediction Solubility Ionization state

Optimal Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one (CAS 190436-38-5)


Medicinal Chemistry Hit-to-Lead Optimization Within the 11β-HSD1 Inhibitor Program

For laboratories prosecuting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as a therapeutic target for metabolic syndrome or type 2 diabetes, this compound provides a direct entry into the tetrahydrocinnoline chemical space validated by US Patent 8,501,940 B2 [1]. The 4-bromophenyl group enables rapid analog synthesis via Suzuki coupling to explore structure-activity relationships (SAR) at the 3-position, while the 7,7-dimethyl group ensures conformational pre-organization consistent with the pharmacophore model established by potent lead compounds (IC50 = 1.10 nM in PBMC assays) [2]. Procuring this specific intermediate avoids the time and cost of de novo scaffold construction and ensures direct comparability with existing patent SAR data.

Diversifiable Building Block for Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para-bromophenyl substituent of this compound serves as a versatile synthetic handle for generating libraries of 3-aryl-tetrahydrocinnolin-5-one analogs through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions [3]. The C–Br bond's intermediate reactivity (bond dissociation energy ~84 kcal/mol) allows coupling under standard, mild conditions (Pd(PPh3)4, 80°C) without the premature dehalogenation or homocoupling that plagues iodo analogs, nor the sluggish reactivity that necessitates specialized catalysts for chloro analogs [3]. This balanced reactivity profile makes the compound a pragmatic choice for diversity-oriented synthesis campaigns where reproducibility and substrate scope breadth are paramount.

Physicochemical Reference Standard for LogP and pKa Method Validation in Heterocyclic Compound Libraries

With a computed XLogP3-AA of 3.5, a predicted pKa of 4.56 ± 0.60, and a molecular weight of 333.22 g/mol, this compound occupies a well-defined physicochemical space that is representative of many drug-like heterocyclic screening compounds [4]. Its single hydrogen bond donor and three acceptor count, combined with low rotatable bond count (1), make it suitable as a calibration or validation standard for chromatographic LogP determination methods (e.g., reverse-phase HPLC) and for pKa measurement techniques. The 4-bromine atom additionally provides a distinctive isotopic signature (79Br/81Br) detectable by mass spectrometry, facilitating its use as an internal standard in complex mixture analysis.

Crystallization and Solid-State Form Screening for Preformulation Development

The predicted moderate lipophilicity (XLogP3-AA = 3.5) and weakly acidic pKa (4.56) suggest that the compound may be amenable to salt formation with pharmaceutically acceptable bases, while the rigid tetrahydrocinnolinone core and the presence of only one rotatable bond favor crystallinity over amorphous solid formation [4]. For groups conducting preformulation studies on tetrahydrocinnoline-derived drug candidates, this compound can serve as a representative model for solid-state property screening, including polymorph, hydrate, and cocrystal formation studies, before committing more expensive advanced intermediates.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.